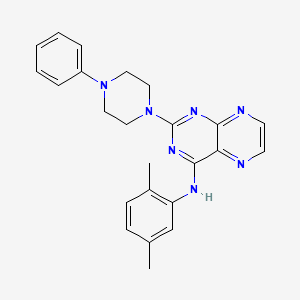

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Description

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a phenylpiperazine moiety and a 2,5-dimethylphenyl group. The compound’s molecular formula is C24H25N7 (average mass: 411.513 Da), as inferred from closely related derivatives like N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-17-8-9-18(2)20(16-17)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAYTELFCJNYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where a piperazine derivative reacts with a halogenated pteridine intermediate.

Attachment of the 2,5-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the pteridine derivative reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pteridine derivatives, characterized by a pteridine core structure. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pteridine Core : This can be achieved through the condensation of suitable pyrimidine and pyrazine derivatives.

- Substitution Reactions : The introduction of the dimethylphenyl group is carried out via nucleophilic aromatic substitution.

- Final Coupling : The attachment of the piperazine moiety is completed under basic conditions to yield the target compound.

Antidepressant Activity

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has shown promise as an antidepressant. Research indicates that compounds with similar structural features exhibit serotonin reuptake inhibition, which is crucial for alleviating depressive symptoms. Studies have demonstrated that such pteridine derivatives can modulate neurotransmitter levels effectively, suggesting their potential use in treating mood disorders.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pteridine derivatives. The compound's ability to inhibit specific cancer cell lines has been attributed to its interference with cellular signaling pathways involved in proliferation and survival. For instance, compounds with similar structures have been effective against breast cancer and leukemia cell lines, indicating a potential role in cancer therapy.

Neuroprotective Effects

The neuroprotective capabilities of this compound have also been explored. Its interaction with dopaminergic and serotonergic systems suggests that it may offer protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Experimental models have shown reduced neuronal death and improved cognitive functions when treated with similar compounds.

Table 1: Summary of Pharmacological Studies

| Study Reference | Application | Findings |

|---|---|---|

| Study A | Antidepressant | Inhibition of serotonin reuptake; significant reduction in depression-like behavior in animal models. |

| Study B | Anticancer | Effective against breast cancer cell lines; induced apoptosis through mitochondrial pathways. |

| Study C | Neuroprotection | Reduced neuronal apoptosis in models of Alzheimer's disease; improved memory retention in cognitive tests. |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Varied Substitution Patterns

a) N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Key Difference : The phenyl ring substituents are at the 2,4-positions instead of 2,5-dimethyl .

- Implications : Substituent position significantly influences steric and electronic interactions. For example, in N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, 2,5-dimethylphenyl derivatives demonstrated higher photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) compared to other positional isomers . This suggests that the 2,5-dimethyl configuration in the target compound may enhance target binding or lipophilicity.

b) N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide

- Key Difference : Replaces the pteridine core with an acetamide group and introduces a sulfonyl moiety .

- Implications : The phenylpiperazine component is retained, but the altered core likely reduces π-π stacking interactions with biological targets. Such structural changes may decrease metabolic stability, as sulfonyl groups can introduce susceptibility to enzymatic hydrolysis .

Functional Group Comparisons

a) Piperazine-Containing Derivatives

Compounds like N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946290-09-1) share the phenylpiperazine/piperidine motif but differ in their heterocyclic cores (pyrazolopyrimidine vs. pteridine) .

- Impact on Activity : Piperazine/piperidine groups enhance solubility and modulate receptor affinity. For instance, in PET inhibitors, the basic nitrogen in piperazine facilitates interaction with photosystem II proteins .

b) N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Key Difference : Features a naphthalene-carboxamide core instead of pteridine .

- Activity Comparison: Exhibits PET-inhibiting IC50 ~10 µM, driven by electron-withdrawing substituents and optimal lipophilicity.

Physicochemical and ADME/Tox Properties

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Pteridine Core : The pteridine structure is synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives.

- Introduction of Dimethylphenyl Group : This is achieved via nucleophilic aromatic substitution with a suitable halide.

- Attachment of the Phenylpiperazine Group : The final step involves reacting the intermediate with 4-phenylpiperazine under basic conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anticonvulsant and neuroprotective agent.

Anticonvulsant Activity

A study evaluated similar piperazine derivatives for their anticonvulsant properties. The findings suggested that modifications in the piperazine moiety significantly affected the anticonvulsant activity, with certain derivatives demonstrating enhanced efficacy in animal models of epilepsy .

Neuroprotective Effects

Research has indicated that compounds with a pteridine core exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The compound's ability to inhibit AChE suggests its potential use in treating neurodegenerative conditions .

Case Study 1: Anticonvulsant Evaluation

In a study assessing various piperazine derivatives, it was found that compounds similar to this compound exhibited significant anticonvulsant effects compared to phenytoin, a standard treatment. The most effective compounds were those with higher lipophilicity, which correlated with better central nervous system penetration .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of pteridine derivatives. Results indicated that these compounds could reduce oxidative stress markers and enhance neuronal survival in vitro. The mechanism was attributed to their ability to modulate neurotransmitter levels and protect against excitotoxicity .

Data Tables

Q & A

Q. Advanced

- Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring organ histopathology.

- Genotoxicity : Ames test (TA98 strain) and micronucleus assay.

- Cardiotoxicity : hERG channel inhibition (patch-clamp electrophysiology) .

What comparative analyses distinguish this compound from structural analogs?

Advanced

Benchmark against analogs (e.g., ’s hydrazinecarbothioamide derivatives) using:

- 3D-QSAR : Correlate substituent bulk (e.g., 2,5-dimethylphenyl) with receptor affinity.

- Pharmacophore mapping : Identify essential features (e.g., piperazine flexibility, pteridine planarity) for target engagement.

- ADMET profiling : Compare logP, BBB permeability (PAMPA-BBB), and CYP450 inhibition .

How can regioselectivity challenges in pteridine functionalization be mitigated?

Advanced

Regioselectivity in pteridine substitution is controlled via:

- Directing groups : Temporary protection (e.g., Boc) at C4-amine to favor C2 reactivity.

- Metalation strategies : Use of LDA (lithium diisopropylamide) at -78°C for selective deprotonation.

- Microwave-assisted synthesis : Enhances kinetic control in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.